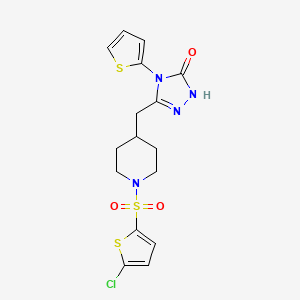
3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H17ClN4O3S3 and its molecular weight is 444.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C16H17ClN4O3S3 with a molecular weight of 445.0 g/mol. Its structure features a triazole ring, piperidine moiety, and sulfonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O3S3 |
| Molecular Weight | 445.0 g/mol |
| CAS Number | 2034474-96-7 |
Antimicrobial Activity
Studies have indicated that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Case Study:
A study synthesized several compounds with similar structures and evaluated their antibacterial activity. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential as effective urease inhibitors .
Anticancer Activity
Preliminary investigations into the anticancer potential of triazole derivatives indicate promising results. Compounds with structural similarities have been tested against cancer cell lines, showing effectiveness in inhibiting cell proliferation.
Mechanism of Action:
The proposed mechanism involves the interaction of the triazole ring with the active sites of enzymes involved in cancer metabolism, potentially leading to apoptosis in cancer cells. For example, studies on similar compounds have shown that they can induce cell cycle arrest and promote apoptotic pathways in HeLa cells .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonyl group enhances binding affinity to target enzymes, which may include those involved in metabolic pathways.
- Receptor Interaction: The piperidine moiety can interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Cell Membrane Permeability: The presence of thiophene rings may enhance lipophilicity, improving cellular uptake and bioavailability.
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:
- Antibacterial Screening: Compounds were tested against multiple bacterial strains with varying degrees of success.
- In Silico Studies: Molecular docking simulations have been employed to predict binding affinities and interactions at the molecular level .
- Urease Inhibition: Several derivatives were identified as potent urease inhibitors, which could have implications for treating conditions like kidney stones .
Propriétés
IUPAC Name |
3-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S3/c17-12-3-4-15(26-12)27(23,24)20-7-5-11(6-8-20)10-13-18-19-16(22)21(13)14-2-1-9-25-14/h1-4,9,11H,5-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKUKJVSGMNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














